![molecular formula C7H6OS2 B2837124 Thieno[3,2-b]thiophen-2-ylmethanol CAS No. 127025-34-7](/img/structure/B2837124.png)

Thieno[3,2-b]thiophen-2-ylmethanol

Descripción general

Descripción

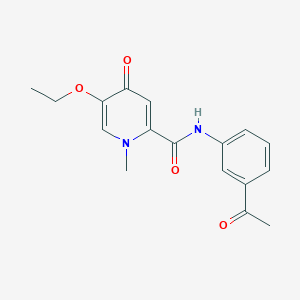

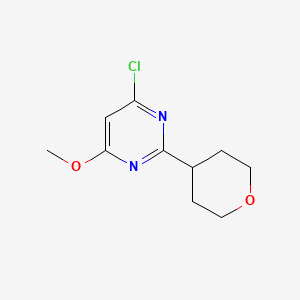

Thieno[3,2-b]thiophen-2-ylmethanol is a chemical compound with the molecular formula C7H6OS2 and a molecular weight of 170.26 . It is a white to yellow solid . This compound belongs to the family of fused thiophenes and is widely used as an intermediate for the synthesis of small molecules and polymers in the application of organic field-effect transistors (OFETs) and organic photovoltaic devices (OPV) .

Synthesis Analysis

This compound and its derivatives have been synthesized using Pd-catalyzed Stille or Suzuki coupling reactions . In one method, the organometallic Suzuki coupling of 2,5-bis(5-bromo-thiophen-2-yl)thieno[3,2-b]thiophene and the appropriate arylboronic acid was used .Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a thieno[3,2-b]thiophene core, which is an annulated ring of two thiophene rings with a stable and electron-rich structure . This structure allows for the extension of π-conjugation, which can drastically alter or improve the fundamental properties of organic, π-conjugated materials when included into a molecular architecture .Chemical Reactions Analysis

This compound and its derivatives have been involved in various chemical reactions. For instance, they have been used in the synthesis of new organic materials with good air and thermal stability as semiconductors . They have also been used in the synthesis of thieno[3,2-b]thiophene-fused BODIPY derivatives .Physical And Chemical Properties Analysis

This compound is a white to yellow solid . It has a molecular weight of 170.26 . It is known for its stability and its ability to extend π-conjugation, which can drastically alter or improve the fundamental properties of organic, π-conjugated materials .Aplicaciones Científicas De Investigación

Selective Palladium-Catalyzed Arylation

Thieno[3,2-b]thiophen-2-ylmethanol derivatives, specifically α,α-diphenylbenzo[b]thien-2-ylmethanol, have been utilized in selective palladium-catalyzed ipso arylation reactions. This process involves the arylation of α,α-disubstituted benzo[b]thien-2-ylmethanols with aryl bromides, yielding 2-aryl-benzo[b]thiophenes with good to excellent yield. This methodology highlights the compound's utility in synthesizing complex aromatic systems, offering valuable intermediates for organic and medicinal chemistry (Biro & Kotschy, 2007).

Electrochemical and Polymer Applications

This compound derivatives have been explored for their electrochemical properties and applications in polymer chemistry. Notably, functionalized poly(thieno[3,4-b]thiophenes) derived from thieno[3,4-b]thiophene analogs demonstrated low bandgap polymers with varied bandgap from 0.78 to 1.0 eV, indicating their potential as materials for organic electronics and photovoltaic devices (Park et al., 2010).

Synthesis of Benzothienoquinolines

Another application involves the synthesis of [1]benzothieno[2,3-b]quinolines via a transition-metal-free [3+3] annulation process. This compound derivatives, specifically benzo[b]thiophen-3-ylacetonitriles, were reacted with nitroarenes to form quinolines, showcasing the versatility of thieno[3,2-b]thiophen derivatives in heterocyclic chemistry and the synthesis of complex molecular frameworks (Nowacki & Wojciechowski, 2017).

Biological Activity Studies

Studies have also been conducted on bis-heterocyclic ring compounds containing sulfur atoms, including derivatives of thieno[2,3-b]thiophene. These compounds exhibited a wide spectrum of medical and industrial applications, demonstrating significant biological activity, including anti-cancer, antioxidant, and enzyme inhibitory activities. This underscores the potential of this compound derivatives in developing new therapeutic agents (Mabkhot et al., 2013).

Mecanismo De Acción

Target of Action

Thienothiophenes, a class of compounds to which thieno[3,2-b]thiophen-2-ylmethanol belongs, have been reported to have various applications in pharmaceutical and optoelectronic properties .

Mode of Action

Thienothiophenes are known to interact with their targets in a way that can drastically alter or improve the fundamental properties of organic, π-conjugated materials .

Biochemical Pathways

Thienothiophenes have been reported to have a wide range of applications, suggesting they may interact with multiple biochemical pathways .

Result of Action

Thienothiophenes have been reported to have various applications such as antiviral, antitumor, antiglaucoma, antimicrobial, and as semiconductors, solar cells, organic field effect transistors, electroluminiscents etc .

Direcciones Futuras

Thieno[3,2-b]thiophen-2-ylmethanol and its derivatives have shown promise in various applications, including pharmaceutical and optoelectronic properties . They have been used in the synthesis of new organic materials with good air and thermal stability as semiconductors , and in the synthesis of thieno[3,2-b]thiophene-fused BODIPY derivatives . Future research may continue to explore these and other potential applications of this compound.

Propiedades

IUPAC Name |

thieno[3,2-b]thiophen-5-ylmethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6OS2/c8-4-5-3-7-6(10-5)1-2-9-7/h1-3,8H,4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXYAZXBBBKENKC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC2=C1SC(=C2)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127025-34-7 | |

| Record name | {thieno[3,2-b]thiophen-2-yl}methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Z)-2-(3-chlorophenyl)-3-[2-(4-chlorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-2-propenenitrile](/img/structure/B2837043.png)

![4-bromo-2-{(E)-[(2-methoxybenzyl)imino]methyl}phenol](/img/structure/B2837045.png)

![N-(4-ethylphenyl)-2-(8-oxo-7-(phenylsulfonyl)-[1,3]dioxolo[4,5-g]quinolin-5(8H)-yl)acetamide](/img/structure/B2837047.png)

![2-(4-chlorophenyl)sulfanyl-N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2837052.png)

![8-(Benzenesulfonyl)-9-(4-benzylpiperazin-1-yl)-2,3-dihydro-[1,4]dioxino[2,3-g]quinoline](/img/structure/B2837053.png)

![5-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5-azaspiro[2.3]hexane-1-carboxylic acid](/img/structure/B2837055.png)

![N-{2-[2-(1H-imidazol-1-yl)ethoxy]ethyl}naphthalene-1-carboxamide](/img/structure/B2837059.png)

![2-amino-N-(3-methoxyphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2837063.png)